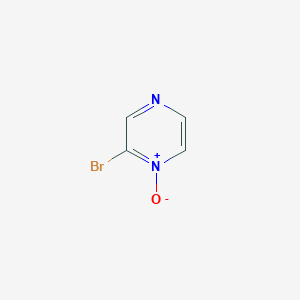

Pyrazine, bromo-, 1-oxide

CAS No.: 88089-58-1

Cat. No.: VC8387536

Molecular Formula: C4H3BrN2O

Molecular Weight: 174.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88089-58-1 |

|---|---|

| Molecular Formula | C4H3BrN2O |

| Molecular Weight | 174.98 g/mol |

| IUPAC Name | 2-bromo-1-oxidopyrazin-1-ium |

| Standard InChI | InChI=1S/C4H3BrN2O/c5-4-3-6-1-2-7(4)8/h1-3H |

| Standard InChI Key | SJKWNHOVSKIHFG-UHFFFAOYSA-N |

| SMILES | C1=C[N+](=C(C=N1)Br)[O-] |

| Canonical SMILES | C1=C[N+](=C(C=N1)Br)[O-] |

Introduction

Structural and Molecular Characteristics

Pyrazine, bromo-, 1-oxide belongs to the diazine family, where two nitrogen atoms occupy para positions in the aromatic ring. The bromine substituent at one position and the oxygen atom in the N-oxide group at another introduce significant electronic perturbations. The molecular structure enhances electrophilic substitution reactivity at specific sites, particularly the carbon adjacent to the oxide group, due to electron-withdrawing effects .

The compound’s molecular weight is calculated as 189.99 g/mol, derived from its formula (C₄H₃BrN₂O). X-ray crystallography studies of analogous pyrazine derivatives suggest a planar ring structure with slight distortions caused by substituent steric and electronic interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of pyrazine, bromo-, 1-oxide typically involves sequential functionalization of the pyrazine core:

-

Oxidation of Pyrazine: Pyrazine is first oxidized to pyrazine 1-oxide using peroxides or peracids. This step introduces the oxide group, which activates the ring for subsequent electrophilic substitution .

-

Bromination: The N-oxide derivative undergoes bromination, often employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. Bromination preferentially occurs at the position ortho to the oxide group due to directed metallation effects .

Alternative routes include cyclization of α-amino ketones followed by oxidation and bromination, though these methods are less efficient .

Key Reactions

-

Nucleophilic Substitution: The bromine atom serves as a leaving group, enabling nucleophilic displacement with amines or alkoxides to form substituted pyrazine oxides .

-

Reduction: Catalytic hydrogenation reduces the N-oxide group to NH, yielding bromopyrazine derivatives. This reaction is critical for modifying biological activity .

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitate the introduction of aryl or alkyl groups at the brominated position, expanding utility in medicinal chemistry .

The bromine atom increases molecular polarity compared to unsubstituted pyrazine, reducing volatility and enhancing solubility in aprotic solvents .

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, the compound is a key intermediate in herbicides and fungicides. Its oxide group improves soil mobility, while bromine enhances persistence against microbial degradation .

Flavor and Fragrance Industry

Though less common than methylpyrazines, bromo derivatives contribute to savory flavor profiles in processed foods at low concentrations .

Comparative Analysis with Related Compounds

The table below contrasts pyrazine, bromo-, 1-oxide with structurally similar compounds:

The dual functionality of bromine and the oxide group in pyrazine, bromo-, 1-oxide distinguishes it from simpler derivatives, enabling versatile reactivity and niche applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume